N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 686771-26-6) is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold via a thioacetamide bridge. Key structural elements include:
- Thiadiazole moiety: Substituted with an ethylthio (-S-C₂H₅) group at position 5 .
- Tetrahydrothienopyrimidinone: Contains a 4-oxo group and a p-tolyl (4-methylphenyl) substituent at position 3 .
The compound’s molecular formula is C₁₉H₁₉N₅O₂S₄, with a molecular weight of 485.6 g/mol.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S4/c1-3-27-19-23-22-17(30-19)21-14(25)10-29-18-20-13-8-9-28-15(13)16(26)24(18)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGALKXFAGXGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound that integrates a thiadiazole moiety with a pyrimidine structure. This combination is known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features:
- Thiadiazole Ring : Known for its broad biological activity spectrum.
- Pyrimidine Derivative : Enhances pharmacological properties and bioactivity.
Antimicrobial Activity
Studies indicate that thiadiazole derivatives exhibit significant antimicrobial effects. For instance:
- A study demonstrated that compounds containing the thiadiazole scaffold showed notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Specific derivatives displayed inhibition rates surpassing those of standard antibiotics .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30% at 100 μg/mL |
| 51m | X. oryzae pv. oryzae | 56% at 100 μg/mL |
| D-4 | Gram-positive bacteria | Increased activity with Cl/Br substitutions |
Antifungal Activity
The compound has also shown promising antifungal activity:
- In vitro studies revealed that derivatives with a 1,3,4-thiadiazole skeleton exhibited better antifungal effects than standard treatments like pyrimethanil against pathogens such as Botrytis cinerea and Phomopsis sp., with EC50 values indicating potent efficacy .
Table 2: Antifungal Activity Against Specific Pathogens
| Compound | Pathogen | EC50 (μg/mL) |
|---|---|---|
| 6h | Phomopsis sp. | 25.9 |
| Control | Pyrimethanil | 32.1 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis . Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents .
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | D-16 | 5.69 |
| HepG2 | D-17 | 9.36 |
| MDA-MB-231 | Control (Cisplatin) | 3.3 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Electron-Donating Groups : Enhance anticancer and antioxidant potential.
- Electron-Withdrawing Groups : Increase antimicrobial efficacy against various strains .
Case Studies
- Anticancer Efficacy : A study focusing on the cytotoxic effects of thiadiazole-pyrimidine derivatives on breast cancer cell lines revealed significant inhibition of cell growth compared to controls .
- Antimicrobial Screening : A comprehensive evaluation of various thiadiazole derivatives showed consistent antibacterial effects across different bacterial strains with certain modifications leading to enhanced potency .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves several steps that typically include the formation of the thiadiazole ring followed by the introduction of various substituents to enhance biological activity. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effectiveness against various bacterial strains including Xanthomonas oryzae and Fusarium graminearum. In vitro studies have demonstrated that certain derivatives possess inhibition rates superior to commercial bactericides like thiodiazole copper .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer potential. Studies have shown that specific modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines. For instance, the presence of electron-withdrawing groups has been linked to improved activity against breast and prostate cancer cells . The mechanism often involves the induction of apoptosis in malignant cells.
Anti-inflammatory Effects
Compounds derived from thiadiazoles have been reported to exhibit anti-inflammatory activities. In particular, modifications to the thiadiazole structure can lead to enhanced inhibition of inflammatory pathways in various models . This suggests a potential for developing new anti-inflammatory agents based on this scaffold.
Agricultural Applications
In addition to medicinal uses, thiadiazole derivatives like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide are being explored for agricultural applications. Their ability to act as fungicides and bactericides makes them valuable in crop protection strategies. Research has indicated that these compounds can effectively control plant pathogens while exhibiting low toxicity to non-target organisms .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiadiazole derivatives demonstrated that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide exhibited substantial antimicrobial activity against Xanthomonas oryzae at concentrations as low as 100 μg/mL. The compound's structural features were found to be critical in enhancing its bioactivity compared to other synthesized derivatives .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that a derivative of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide induced significant apoptosis. The study highlighted the importance of substituent groups in modulating the compound's interaction with cellular targets involved in cancer progression .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole and thienopyrimidinone rings are susceptible to nucleophilic substitution due to electron-deficient aromatic systems. Key reactive sites include:
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Thiadiazole Ring : The ethylthio (-S-C₂H₅) group at position 5 can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions .
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Thienopyrimidinone Moiety : The sulfur atom in the thioether linkage (C-S-C) may participate in nucleophilic displacement, particularly at the 2-position of the pyrimidinone ring .
Table 1: Substitution Reactions
| Reaction Site | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Thiadiazole (S-C₂H₅) | KOH, NH₃ (aq.), 60°C | Replacement of ethylthio with -NH₂ | |
| Pyrimidinone (S-C) | NaSH, DMF, 80°C | Thiolation at pyrimidinone sulfur |
Oxidation Reactions
Thioether groups (-S-) in the molecule are prone to oxidation, forming sulfoxides or sulfones. The ethylthio group and the thioacetamide linkage are primary targets.
Table 2: Oxidation Pathways
| Functional Group | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Ethylthio (-S-C₂H₅) | H₂O₂, AcOH | Ethylsulfinyl (-SO-C₂H₅) | Room temp., 12 hr |
| Thioacetamide (S-C=O) | mCPBA | Sulfone (O₂S-C=O) | 0°C, CH₂Cl₂ |
Note: Over-oxidation of thioethers to sulfones requires stronger agents like m-chloroperbenzoic acid (mCPBA) .
Reduction Reactions
The tetrahydrothienopyrimidinone ring’s conjugated system may undergo selective reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas can saturate the thiophene ring, yielding dihydro derivatives .
-
Borohydride Reduction : Sodium borohydride (NaBH₄) may reduce carbonyl groups in the pyrimidinone ring, though steric hindrance could limit reactivity .
Hydrolysis of Acetamide Linkage
The acetamide group (-NH-C=O) is hydrolyzable under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields carboxylic acid and ammonia.
-
Basic Hydrolysis : NaOH (aq.) produces sodium carboxylate and amine derivatives.
Equation :
Cycloaddition and Ring-Opening Reactions
The thienopyrimidinone moiety may participate in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems. Additionally, ring-opening under strong bases (e.g., NaOH) could yield thiol-containing intermediates .
Biological Activity and Reactivity
While direct pharmacological data for this compound is limited, structurally related thiadiazole and thienopyrimidine derivatives exhibit:
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethylthio group in the target compound (vs. The p-tolyl group (electron-donating) in the target compound contrasts with 4-nitrophenyl (electron-withdrawing) in CAS 687567-94-8, which may influence electronic properties and binding affinity .
Biological Activity: Compound 154 (oxadiazole-based) exhibits potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 µM) and selectivity over noncancerous HEK cells . This suggests that halogen substituents (e.g., 4-chlorophenyl) enhance anticancer activity compared to alkyl or aryl groups.
Synthetic Yields :
- Derivatives with linear alkyl chains (e.g., butyl in 4.8) achieve higher yields (~89%) than branched analogues (e.g., isobutyl in 4.10, ~59%) .
Key Research Findings
Role of Heterocyclic Cores
- Thiadiazole vs. Oxadiazole : Oxadiazole derivatives (e.g., Compound 154) show superior anticancer activity compared to thiadiazole-based compounds, likely due to enhanced electrophilicity and hydrogen-bonding capacity .
- Pyrimidinone vs. Triazinoquinazolinone: The tetrahydrothienopyrimidinone core in the target compound may confer better metabolic stability than triazinoquinazolinone systems, which are prone to hydrolysis .
Solubility and Bioavailability
- The ethylthio group in the target compound may improve lipid solubility compared to polar nitro or chloro substituents, though this remains unverified experimentally .
- Compound 4.8 (butyl-substituted) has negligible water solubility, suggesting that alkyl chain length inversely correlates with hydrophilicity .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during acylation to prevent side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC at each stage ensures intermediate purity (>90%) before proceeding .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves final product purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., ethylthio group at C5 of thiadiazole, p-tolyl on pyrimidine) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Retention time consistency and peak purity (>95%) confirm absence of isomers or byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically modify the p-tolyl group (e.g., electron-withdrawing groups like nitro or halogens) to assess impact on target binding .
- Thioacetamide linker replacement : Test sulfonamide or ester analogs to evaluate stability and interaction flexibility .
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assays) to correlate structural changes with activity .
Q. How should contradictory bioactivity data across studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Target engagement analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., EGFR, tubulin) .
- Metabolic stability checks : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies .
Q. What experimental strategies identify degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions, followed by LC-MS to identify breakdown products .
- Light and heat stability : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors physical changes (e.g., crystallization, color) .
Q. Which methodologies elucidate the compound’s mechanism of action at the molecular level?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA topoisomerase II or tubulin .
- Transcriptomic profiling : RNA-seq on treated cells identifies differentially expressed pathways (e.g., apoptosis, cell cycle) .
- CRISPR screening : Genome-wide knockout libraries pinpoint synthetic lethal genes, revealing mechanistic dependencies .
Q. How can researchers validate analytical methods for quantifying the compound in biological matrices?
- LC-MS/MS calibration : Develop a linear range (1–1000 ng/mL) with spiked plasma samples, ensuring R > 0.99 and recovery >85% .
- Matrix effect assessment : Compare peak areas in buffer vs. biological fluids (e.g., serum) to rule out ion suppression/enhancement .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety for pH-dependent release .
Q. How are reaction mechanisms for key synthetic steps (e.g., thioether formation) confirmed?
Q. What comparative analyses differentiate this compound from structural analogs?
- Pharmacophore mapping : Overlay 3D structures of analogs (e.g., replacing thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine) to identify critical binding features .
- ADMET profiling : Compare logP, CYP450 inhibition, and hERG liability scores to prioritize analogs with optimal drug-like properties .
Methodological Notes
- Contradiction handling : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding vs. cellular IC) .
- Scalability : Pilot-scale synthesis (10–50 g) should maintain <5% yield variation from small-scale reactions by controlling mixing efficiency and heating uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
